molecular formula C11H8N2O2 B1312948 4-(Pyrazin-2-yl)benzoic acid CAS No. 216060-23-0

4-(Pyrazin-2-yl)benzoic acid

Cat. No.: B1312948
CAS No.: 216060-23-0
M. Wt: 200.19 g/mol
InChI Key: DCCMRHMNLNXEDE-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O2. It is characterized by a benzoic acid moiety substituted with a pyrazine ring at the para position.

Mechanism of Action

Target of Action

The primary target of 4-(Pyrazin-2-yl)benzoic acid is the CSNK2A protein . CSNK2A is a protein kinase involved in various cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation .

Mode of Action

This compound interacts with its target, CSNK2A, by inhibiting its activity . This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes that it regulates .

Biochemical Pathways

The inhibition of CSNK2A by this compound affects several biochemical pathways. These include pathways involved in cell cycle progression, apoptosis, and transcriptional regulation . The exact downstream effects of these disruptions depend on the specific cellular context.

Pharmacokinetics

Its molecular weight (2002 g/mol) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The inhibition of CSNK2A by this compound can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, induce apoptosis, and alter transcriptional regulation . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of diseases where CSNK2A is dysregulated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yl)benzoic acid typically involves the reaction of 2-chloropyrazine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions on the pyrazine ring can lead to a variety of substituted pyrazine derivatives .

Scientific Research Applications

4-(Pyrazin-2-yl)benzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Pyrazin-2-yl)benzoic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a pyrazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-pyrazin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCMRHMNLNXEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466495
Record name 4-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216060-23-0
Record name 4-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrazin-2-ylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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